Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound with the molecular formula C₆H₈N₂O₃ and a CAS number of 6825-65-6. This compound features a cyano group, a carbamoyl group, and an ethyl ester, making it a versatile building block in organic synthesis. Its structure consists of an ethyl ester linked to a cyanoacetate moiety, which contributes to its reactivity and utility in various
Research indicates that Ethyl 2-carbamoyl-2-cyanoacetate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzyme activities. Additionally, its derivatives have shown promise in antimicrobial and anticancer studies, suggesting that modifications to its structure could enhance its biological efficacy .
The synthesis of Ethyl 2-carbamoyl-2-cyanoacetate typically involves:
Ethyl 2-carbamoyl-2-cyanoacetate has diverse applications, including:
Interaction studies involving Ethyl 2-carbamoyl-2-cyanoacetate focus on its binding affinity with various biological targets. Research has shown that this compound can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. These studies are crucial for understanding the compound's pharmacological profile and guiding further drug development efforts .
Several compounds share structural similarities with Ethyl 2-carbamoyl-2-cyanoacetate. Here is a comparison highlighting its uniqueness:
Ethyl 2-carbamoyl-2-cyanoacetate stands out due to its dual functional groups (carbamoyl and cyano), making it particularly valuable for complex organic syntheses and biological applications. Its ability to form diverse derivatives enhances its utility compared to simpler analogs.
Industrial synthesis of ethyl 2-carbamoyl-2-cyanoacetate prioritizes cost efficiency, scalability, and minimal by-product formation. Continuous-flow reactors have emerged as a preferred method due to their ability to maintain precise temperature and mixing control, which is critical for suppressing undesired side reactions. For instance, a patented continuous device for analogous compounds, such as ethyl 4-chloroacetoacetate, achieved yields exceeding 97% by optimizing residence time and reagent stoichiometry [2]. This system utilized a cascade of tubular reactors with inline monitoring to adjust parameters dynamically, reducing the formation of by-products like ethyl 2-chloroacetoacetate to below 0.15% [2].
Key industrial challenges include the exothermic nature of cyanoacetylation and carbamoylation steps. To mitigate thermal degradation, companies employ jacketed reactors with cryogenic cooling capabilities. Feedstock purity is also critical; commercial processes often use distilled ethyl cyanoacetate and urea derivatives to minimize impurities that could deactivate catalysts or propagate side reactions [4].
Laboratory syntheses of ethyl 2-carbamoyl-2-cyanoacetate typically begin with ethyl cyanoacetate as the precursor. A common route involves a two-step sequence:
Alternative protocols leverage microwave-assisted synthesis to accelerate reaction kinetics. In one study, irradiating ethyl cyanoacetate with urea and a catalytic amount of potassium carbonate at 120°C for 15 minutes produced the target compound in 89% yield, compared to 72% yield under conventional heating [3].
Recent advances focus on heterogeneous and biocatalytic systems to enhance selectivity. Metal-organic frameworks (MOFs) functionalized with Lewis acid sites, such as zirconium-based UiO-66, have demonstrated efficacy in promoting carbamoylation. These catalysts stabilize transition states through coordinative interactions, achieving turnover numbers (TON) of 1,200 with negligible leaching [4].
Enzymatic methods inspired by carbamoyl phosphate synthetase (CPSase) are also under exploration. CPSase’s ability to orchestrate ATP-dependent carbamate synthesis [5] has motivated the design of immobilized enzyme cascades. Preliminary trials using glutaminase-modified silica gels showed 40% conversion of ethyl cyanoacetate to the carbamoyl derivative, though industrial viability remains unproven [5].
Purification of ethyl 2-carbamoyl-2-cyanoacetate requires addressing polar by-products, such as unreacted urea or cyanoacetic acid. Industrial-scale processes often employ wiped-film evaporation to separate high-boiling-point impurities, followed by fractional crystallization [2]. Laboratory practitioners favor silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1), which resolves the target compound (Rf = 0.45) from residual starting materials [6].
Yield optimization hinges on stoichiometric precision and solvent selection. A study comparing polar aprotic solvents found dimethylformamide (DMF) superior to acetonitrile, providing 94% isolated yield versus 78%, attributable to enhanced solubility of the carbamoylating agent [3]. Additionally, substituting urea with N,N-dimethylurea reduced reaction times from 24 hours to 6 hours by mitigating steric hindrance during the nucleophilic attack [4].
Table 1: Comparison of Synthetic Methods
| Parameter | Industrial-Scale [2] | Laboratory-Scale [6] | Catalytic (MOF) [4] |
|---|---|---|---|
| Yield (%) | 97 | 89 | 95 |
| Reaction Time (h) | 2.5 | 4 | 1.5 |
| Catalyst | None | NaH | UiO-66 |
| By-Product (%) | <0.15 | 5 | 2 |
Table 2: Purification Techniques
| Method | Efficiency (%) | Purity (%) | Scale Suitability |
|---|---|---|---|
| Wiped-Film Evaporation [2] | 98 | 99.5 | Industrial |
| Fractional Crystallization [2] | 95 | 98 | Pilot Plant |
| Silica Chromatography [6] | 90 | 99 | Laboratory |
| Parameter | Value | Comment |
|---|---|---|
| Melting point (decomposition) | 162–163 °C [1] | Endotherm is immediately followed by gas evolution, indicating primary bond scission rather than a clean fusion event. |
| Predicted normal boiling point | 336 ± 32 °C [1] | Rank correlation methods suggest onset of gas-phase instability above 280 °C. |
| Density (20 °C) | 1.20–1.24 g cm⁻³ [2] [3] | Consistent with a highly polar, hydrogen-bond-rich lattice. |
| Crystal habit | Pale-yellow needles [4] | Slow precipitation from ethanol affords the most kinetically stable form. |
Key findings.
Thermogravimetric onset (5% mass loss) occurs at 268 °C (nitrogen sweep, 10 K min⁻¹) [2]. Evolved gas analysis detects isocyanic acid and ethyl cyanoacetate fragments—consistent with stepwise rupture of the carbamoyl C–N bond followed by retro-Knoevenagel fragmentation.
| Solvent (25 °C) | Solubility | Qualitative Classification | Governing Interactions |
|---|---|---|---|
| Dimethyl sulfoxide | ≥300 mg mL⁻¹ (fully miscible) [2] [3] | Very high | Dual H-bond acceptance by S=O complements amide donor. |
| Methanol | ≥200 mg mL⁻¹ [2] [6] | High | Competitive amide–alcohol hydrogen‐bond network. |
| Acetonitrile | 45 mg mL⁻¹ (saturation after 24 h) [4] | Moderate | Dipolar aprotic solvation dominated by nitrile–nitrile dipole alignment. |
| 1,4-Dioxane | 18 mg mL⁻¹ (turbid suspension) [3] | Low | Lack of strong donor sites limits enthalpic gain. |
| Water | <1 mg mL⁻¹ (insoluble) [3] | Very low | Amide self-aggregation and unfavorable cavity formation overcome polar desolvation energy. |
Logarithmic partitioning. A calculated logPₒw of –0.84 [7] places the molecule at the hydrophilic–lipophilic cusp, corroborating the steep drop-off in solubility when the hydrogen-bond acceptor count of the medium decreases (e.g., dioxane).
Temperature trend. Van ’t Hoff extrapolation in methanol (298–318 K) yields ΔH°sol ≈ 21 kJ mol⁻¹ and ΔS°sol ≈ 73 J K⁻¹ mol⁻¹, indicating an endothermic but entropy-favored dissolution process driven by disruption of crystal packing rather than specific solvent coordination [8].
| Site | Calculated pK_a | Conjugate-Base Stabilization Mode |
|---|---|---|
| Amide N–H | 7.4 ± 0.5 [1] | α-Nitrile inductive withdrawal lowers electron density on the amide nitrogen, modestly acidifying the proton. |
| Imidic tautomer (O–H) | 3.5 ± 0.1 [2] [3] | Charge delocalization across O=C–C≡N skeleton favors O-protonation in strongly acidic media. |
Density-functional calculations on congeners reveal amide→imidic acid interconversion barriers that drop from 36 kJ mol⁻¹ (gas) to 22 kJ mol⁻¹ in the presence of trifluoroacetic acid through bifunctional H-bond relays [9]. Extrapolating to ethyl 2-carbamoyl-2-cyanoacetate indicates that:
Incremental titration (pH 2→10) reveals a 22 nm bathochromic shift of the π→π* maximum (λmax = 216→238 nm) that coincides with deprotonation and growing nitrile conjugation, validating pKa extraction via spectrophotometric Henderson–Hasselbalch analysis [2].
| Descriptor | Numerical Value | Implications |
|---|---|---|
| Polar surface area | 93 Ų [7] | Exceeds empirical 90 Ų permeability cutoff, rationalizing low passive membrane diffusion. |
| Hydrogen-bond donors | 1 [7] | Selective N–H donor promotes linear synthon formation in co-crystal engineering. |
| Hydrogen-bond acceptors | 3 [7] | Configures bidirectional recognition motifs (N≡C, C=O, C=O). |
| Calculated surface tension surrogate (γ_calc) | 48 mN m⁻¹ (estimated via parachor correlation) [10] [2] | Falls between ethyl cyanoacetate (70 mN m⁻¹) and urea (46 mN m⁻¹), reflecting moderate amphipathic balance. |
| Contact angle on glass (0.1 M in DMSO) | 27° ± 2° (sessile drop) | High wettability confirms strong interfacial hydrogen bonding with silanol groups. |
Intermolecular landscape.